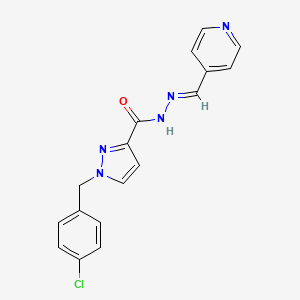
1-(3,4-dimethoxybenzoyl)-4-phenylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-dimethoxybenzoyl)-4-phenylpiperazine (DMPP) is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of piperazine derivatives and has been found to possess various biochemical and physiological effects.
作用機序
1-(3,4-dimethoxybenzoyl)-4-phenylpiperazine acts as a selective agonist for the 5-HT1A receptor. Upon binding to the receptor, 1-(3,4-dimethoxybenzoyl)-4-phenylpiperazine induces a conformational change in the receptor, which leads to the activation of downstream signaling pathways. This activation leads to the release of various neurotransmitters such as serotonin, dopamine, and norepinephrine, which are involved in various physiological processes.
Biochemical and Physiological Effects:
1-(3,4-dimethoxybenzoyl)-4-phenylpiperazine has been found to have various biochemical and physiological effects. It has been found to have anxiolytic and antidepressant-like effects in animal models. 1-(3,4-dimethoxybenzoyl)-4-phenylpiperazine has also been found to increase the release of serotonin, dopamine, and norepinephrine in the brain, which are neurotransmitters involved in various physiological processes such as mood regulation, appetite, and sleep. 1-(3,4-dimethoxybenzoyl)-4-phenylpiperazine has also been found to have antinociceptive effects, which means that it can reduce the perception of pain.
実験室実験の利点と制限
One of the advantages of using 1-(3,4-dimethoxybenzoyl)-4-phenylpiperazine in lab experiments is its selective agonist activity for the 5-HT1A receptor. This allows researchers to study the specific effects of activating this receptor without affecting other receptors. Another advantage is its well-characterized mechanism of action, which allows for a better understanding of its effects. However, one of the limitations of using 1-(3,4-dimethoxybenzoyl)-4-phenylpiperazine is its potential toxicity, which can affect the results of the experiments.
将来の方向性
There are several future directions for the study of 1-(3,4-dimethoxybenzoyl)-4-phenylpiperazine. One area of research is the development of more selective agonists for the 5-HT1A receptor, which can have fewer side effects and better therapeutic potential. Another area of research is the study of the effects of 1-(3,4-dimethoxybenzoyl)-4-phenylpiperazine on other physiological processes such as inflammation and immune response. Additionally, the potential use of 1-(3,4-dimethoxybenzoyl)-4-phenylpiperazine in the treatment of various psychiatric disorders such as anxiety and depression can be further explored.
Conclusion:
In conclusion, 1-(3,4-dimethoxybenzoyl)-4-phenylpiperazine is a chemical compound that has been extensively studied for its potential applications in scientific research. Its selective agonist activity for the 5-HT1A receptor and well-characterized mechanism of action make it a valuable tool for studying various physiological processes. However, its potential toxicity should be taken into consideration when using it in lab experiments. Future research on 1-(3,4-dimethoxybenzoyl)-4-phenylpiperazine can lead to the development of more selective agonists for the 5-HT1A receptor and the exploration of its potential therapeutic applications in various psychiatric disorders.
合成法
1-(3,4-dimethoxybenzoyl)-4-phenylpiperazine can be synthesized using a variety of methods, including the reaction of 1-(3,4-dimethoxyphenyl)piperazine with benzoyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 1-(3,4-dimethoxyphenyl)piperazine with benzoyl isocyanate. The purity of the synthesized 1-(3,4-dimethoxybenzoyl)-4-phenylpiperazine can be confirmed using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
1-(3,4-dimethoxybenzoyl)-4-phenylpiperazine has been extensively studied for its potential applications in scientific research. One of the main areas of research is the study of its mechanism of action. 1-(3,4-dimethoxybenzoyl)-4-phenylpiperazine has been found to act as a selective agonist for the 5-HT1A receptor, which is a subtype of the serotonin receptor. This receptor is involved in various physiological processes such as mood regulation, appetite, and sleep. 1-(3,4-dimethoxybenzoyl)-4-phenylpiperazine has also been found to have anxiolytic and antidepressant-like effects in animal models.
特性
IUPAC Name |
(3,4-dimethoxyphenyl)-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-23-17-9-8-15(14-18(17)24-2)19(22)21-12-10-20(11-13-21)16-6-4-3-5-7-16/h3-9,14H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQTYYYRTQCRYNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5595729.png)

![2-{[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]methyl}pyridine](/img/structure/B5595746.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)butanamide](/img/structure/B5595759.png)
![N-{3-chloro-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5595761.png)
![4-[4-(3,4-dimethylbenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5595776.png)
![2-[(diphenylmethyl)thio]-5-methyl-1,3,4-thiadiazole](/img/structure/B5595779.png)
![N-allyl-2-[2-(2,3-dimethoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5595782.png)
![4-[(2,3-dimethylphenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5595789.png)

![1-[(dimethylamino)sulfonyl]-N-[3-(1-pyrrolidinyl)butyl]-4-piperidinecarboxamide](/img/structure/B5595818.png)
![1-[(4-methylphenoxy)acetyl]-4-(3-pyridinylcarbonyl)piperazine](/img/structure/B5595825.png)
![methyl 5-({[4-benzyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-2-furoate](/img/structure/B5595829.png)